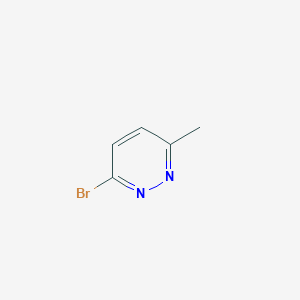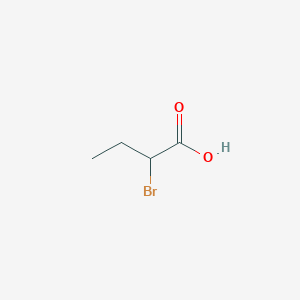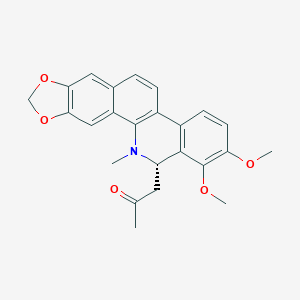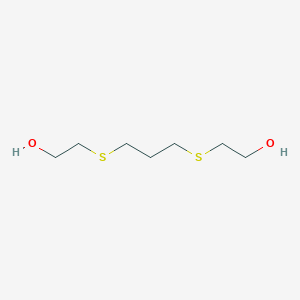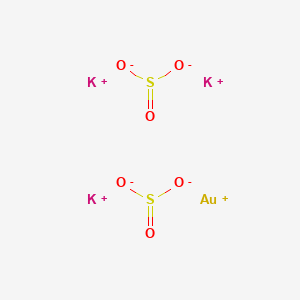
tripotassium;gold(1+);disulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tripotassium;gold(1+);disulfite:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, gold(1+) potassium salt (2:1:3) typically involves the reaction of gold salts with potassium sulfite under controlled conditions. One common method is:
Starting Materials: Gold chloride (AuCl), potassium sulfite (K2SO3), and water.
Reaction: The gold chloride is dissolved in water to form a solution. Potassium sulfite is then added to the solution, resulting in the formation of sulfurous acid, gold(1+) potassium salt (2:1:3).
Conditions: The reaction is usually carried out at room temperature with constant stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of sulfurous acid, gold(1+) potassium salt (2:1:3) follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix gold chloride and potassium sulfite solutions.
Controlled Environment: The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Purification: The product is purified through filtration and recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
tripotassium;gold(1+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur, where the sulfurous acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like thiourea or phosphines.
Major Products Formed
Oxidation: Formation of gold(III) compounds such as gold(III) chloride (AuCl3).
Reduction: Formation of elemental gold (Au).
Substitution: Formation of new gold complexes with different ligands.
Aplicaciones Científicas De Investigación
tripotassium;gold(1+);disulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other gold complexes and nanoparticles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in diagnostic imaging and targeted drug delivery systems.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which sulfurous acid, gold(1+) potassium salt (2:1:3) exerts its effects involves:
Molecular Targets: The gold ion interacts with biological molecules such as proteins and DNA, potentially disrupting their function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It may also inhibit key enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Sulfurous acid, gold(1+) sodium salt (213): Similar in structure but uses sodium instead of potassium.
Gold(1+) trisodium disulphite: Another similar compound with sodium ions.
Gold(III) chloride (AuCl3): A higher oxidation state gold compound with different reactivity.
Uniqueness
tripotassium;gold(1+);disulfite is unique due to its specific coordination environment and the presence of potassium ions, which can influence its solubility and reactivity compared to its sodium counterparts.
Propiedades
Número CAS |
19153-99-2 |
|---|---|
Fórmula molecular |
AuK3O6S2 |
Peso molecular |
474.39 g/mol |
Nombre IUPAC |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
Clave InChI |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
SMILES canónico |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
| 19153-99-2 | |
Sinónimos |
gold(1+) tripotassium disulphite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


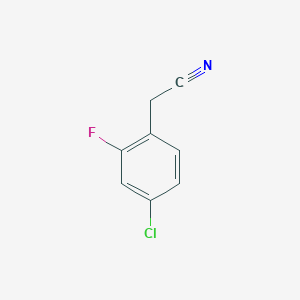
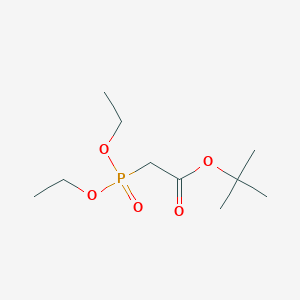
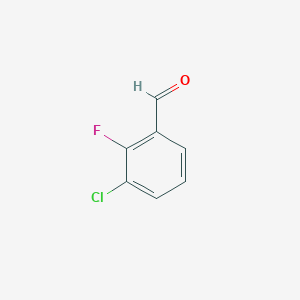
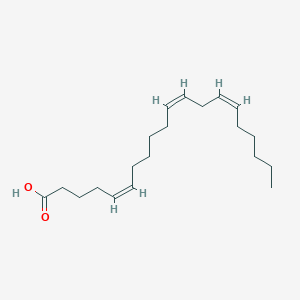
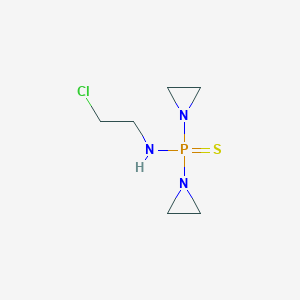
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
